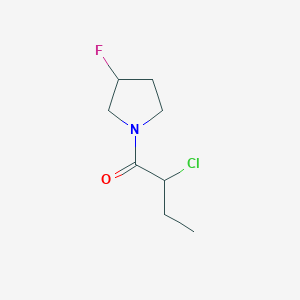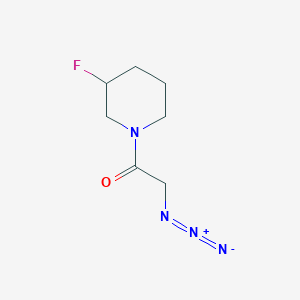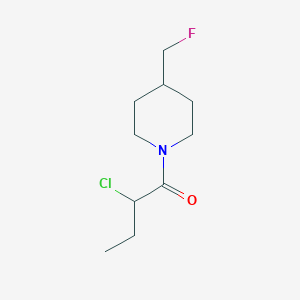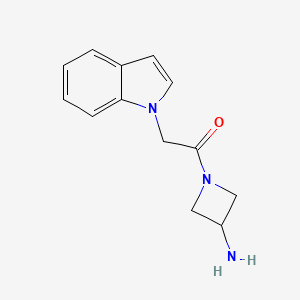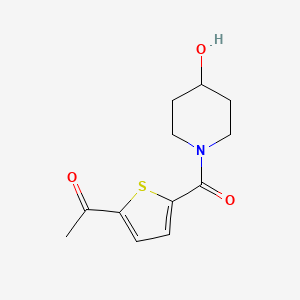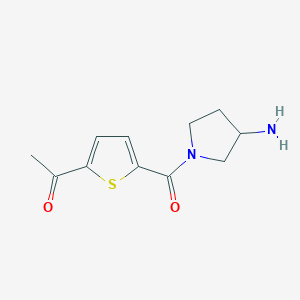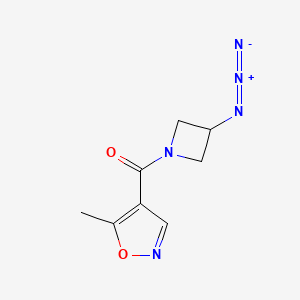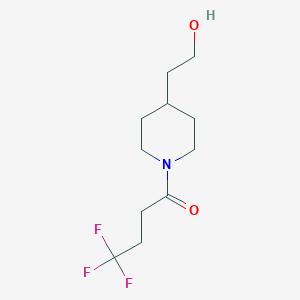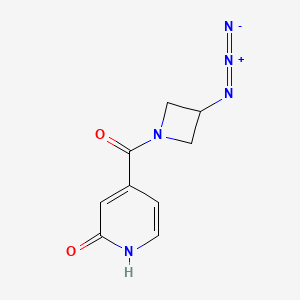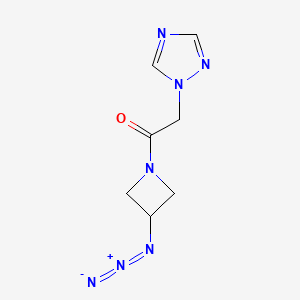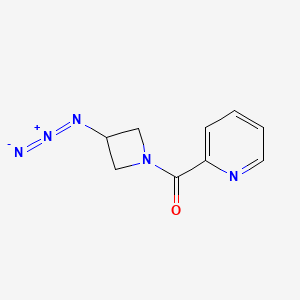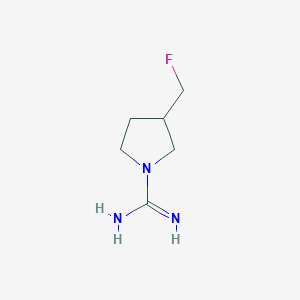
3-(Fluoromethyl)pyrrolidine-1-carboximidamide
Overview
Description
3-(Fluoromethyl)pyrrolidine-1-carboximidamide, also known as FMPC, is an organic compound that is widely used in the fields of chemistry and drug development. It has been studied as a potential drug candidate for a variety of diseases and is currently being investigated as a potential treatment for cancer. FMPC is a derivative of pyrrolidine and is composed of a fluoromethyl group, a pyrrolidine ring, and a carboximidamide group. It has a molecular weight of 177.2 g/mol and is a colorless solid at room temperature.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Versatility of Pyrrolidine Scaffold : The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry due to its saturated nature and sp3 hybridization. This allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. The non-planarity of the ring enhances three-dimensional coverage, a phenomenon known as “pseudorotation”. Pyrrolidine and its derivatives, including "3-(Fluoromethyl)pyrrolidine-1-carboximidamide", have been investigated for their target selectivity and bioactivity in various therapeutic areas. The review by Li Petri et al. (2021) highlights the importance of pyrrolidine in drug design, emphasizing the influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds.
Chemistry and Properties of Heterocyclic Compounds
Chemical Reactivity and Applications : The reactivity and application of pyrrolidine-based compounds, including "3-(Fluoromethyl)pyrrolidine-1-carboximidamide", in synthetic chemistry are significant. The compound serves as a key intermediate in synthesizing biologically active molecules. Its incorporation into drug candidates can lead to variations in biological profiles due to the different stereoisomers and spatial orientations of substituents, affecting the binding mode to enantioselective proteins. Studies such as those by Boča et al. (2011) and Lewandowski et al. (2005) explore the versatility of pyrrolidine derivatives in chemistry, emphasizing their role in developing optical sensors and understanding the influence of metals on the electronic systems of biologically significant ligands.
Fluorinated Compounds in Medicine
Development and Impact of Fluorinated Compounds : Fluorinated compounds, such as "3-(Fluoromethyl)pyrrolidine-1-carboximidamide", are pivotal in medicinal chemistry due to their unique properties, including enhanced stability and bioavailability. The work by Gmeiner (2020) reviews the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer treatment, highlighting the synthesis methods and insights into how these compounds affect nucleic acid structure and dynamics. This underscores the role of "3-(Fluoromethyl)pyrrolidine-1-carboximidamide" in developing novel therapeutics, leveraging the beneficial aspects of fluorine incorporation.
properties
IUPAC Name |
3-(fluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN3/c7-3-5-1-2-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOUHLHASCVPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



